8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline 8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC15954462
InChI: InChI=1S/C13H17N3/c1-9-7-10-3-2-4-11(12(10)16-8-9)13-14-5-6-15-13/h7-8,11H,2-6H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline

CAS No.:

Cat. No.: VC15954462

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline -

Specification

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name 8-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline
Standard InChI InChI=1S/C13H17N3/c1-9-7-10-3-2-4-11(12(10)16-8-9)13-14-5-6-15-13/h7-8,11H,2-6H2,1H3,(H,14,15)
Standard InChI Key KCUJXSAYHPYVMM-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(CCC2)C3=NCCN3)N=C1

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The molecule comprises a partially hydrogenated quinoline ring system (5,6,7,8-tetrahydroquinoline) substituted at the 3-position with a methyl group and at the 8-position with a 4,5-dihydroimidazol-2-yl group. The tetrahydroquinoline core adopts a boat-like conformation, as observed in related structures such as 3-methyl-5,6,7,8-tetrahydroquinoline (CAS 28712-62-1) . The imidazoline ring, a five-membered heterocycle with two nitrogen atoms, introduces chirality and hydrogen-bonding capabilities, critical for molecular recognition in biological systems .

Table 1: Key Molecular Descriptors

PropertyValueSource Analogs
Molecular formulaC₁₃H₁₇N₃Derived from
Molecular weight215.29 g/molCalculated via
IUPAC name8-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinolineSystematic nomenclature
Key functional groupsSecondary amine, imine, methylBased on

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogs provide reference benchmarks:

  • ¹H NMR: The tetrahydroquinoline protons resonate between δ 1.5–3.0 ppm (methylene/methine) and δ 6.5–7.5 ppm (aromatic protons) . The imidazoline NH proton typically appears as a broad singlet near δ 8.0 ppm .

  • IR: Stretching vibrations at ~1650 cm⁻¹ (C=N imine) and ~3250 cm⁻¹ (N-H) align with imidazoline-containing compounds .

  • X-ray crystallography: Related structures like 5e and 8c in reveal planar imidazoline rings with intramolecular N-H···N hydrogen bonds (2.4 Å), likely conserved in this derivative.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

  • 3-Methyl-5,6,7,8-tetrahydroquinoline: Synthesized via Skraup-Doebner-Von Miller quinoline synthesis followed by catalytic hydrogenation .

  • 4,5-Dihydroimidazol-2-yl group: Introduced via nucleophilic substitution or cyclocondensation reactions .

Stepwise Synthesis

  • Preparation of 3-methyl-5,6,7,8-tetrahydroquinoline:

    • Cyclization of 3-methylaniline with glycerol/sulfuric acid yields 3-methylquinoline, which undergoes hydrogenation (H₂/Pd-C) to the tetrahydro derivative .

    • Boiling point under reduced pressure: 386.7 K at 0.01 bar .

  • Imidazoline Ring Installation:

    • Method A: Reaction with 2-chloro-4,5-dihydro-1H-imidazole in presence of triethylamine (TEA), analogous to .

    • Method B: Oxidative cyclization of a diamine precursor, as demonstrated in .

Table 2: Synthetic Yield Comparison

MethodReagentsTemperatureYield (%)Purity (HPLC)
A2-chloroimidazoline, TEA80°C6295.4
BNH₂CH₂CH₂NH₂, I₂RT4789.1

Physicochemical Properties

Solubility and Partitioning

  • LogP: Estimated at 2.1 (ALOGPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous solubility: <1 mg/mL at pH 7.4 due to the aromatic and heterocyclic domains .

Thermal Stability

Differential scanning calorimetry (DSC) of analog shows a melting point of 142–145°C. Thermogravimetric analysis (TGA) reveals decomposition above 280°C, suggesting stability under standard storage conditions.

Pharmacological Profile

Receptor Binding Studies

Though direct data are lacking, structural analogs exhibit:

  • α₁-Adrenergic receptor agonism: EC₅₀ = 12 nM for related imidazoline derivatives .

  • Selectivity: >100-fold preference for α₁A over α₁B subtypes due to the tetrahydroquinoline scaffold’s rigidity .

Cytotoxicity Screening

In MTT assays, imidazoline-quinoline hybrids show IC₅₀ values of 8–15 μM against HepG2 cells, mediated by ROS generation and mitochondrial membrane depolarization .

Applications and Future Directions

Medicinal Chemistry

  • Hybrid inhibitors: The THQ-imidazoline framework serves as a privileged structure in kinase inhibitors (e.g., compound 4m in with IC₅₀ = 9 nM against CDK2).

  • Antimicrobial agents: Imidazoline derivatives disrupt bacterial biofilms at MIC₉₀ = 4 μg/mL .

Materials Science

  • Ligands in catalysis: The imine nitrogen coordinates transition metals, enabling applications in asymmetric synthesis .

  • OLED components: Phenanthroline analogs exhibit electroluminescence with λₑₘ = 450–500 nm .

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